Spiro[4.5]decan-8-ol
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Overview
Description
Spiro[4.5]decan-8-ol: is a spirocyclic compound characterized by a unique structure where two rings share a single common atom This compound is notable for its stability and the presence of a hydroxyl group, which imparts specific chemical properties and reactivity Spiro[4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[4.5]decan-8-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of cyclohexanone with a diol, such as ethylene glycol, under acidic conditions to form the spirocyclic acetal. This reaction is often catalyzed by acids like sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Spiro[4.5]decan-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form spiro[4.5]decan-8-amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of spiro[4.5]decan-8-one.
Reduction: Formation of spiro[4.5]decan-8-amine.
Substitution: Formation of spiro[4.5]decan-8-chloride or spiro[4.5]decan-8-bromide.
Scientific Research Applications
Chemistry: Spiro[4.5]decan-8-ol is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biological research, this compound derivatives are investigated for their potential as enzyme inhibitors and therapeutic agents. For example, spiro[4.5]decanone derivatives have been studied as inhibitors of prolyl hydroxylase domains, which are targets for treating anemia and ischemia-related diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of active pharmaceutical ingredients and intermediates.
Mechanism of Action
The mechanism of action of spiro[4.5]decan-8-ol and its derivatives often involves interaction with specific molecular targets, such as enzymes. For instance, spiro[4.5]decanone derivatives inhibit prolyl hydroxylase domains by binding to the active site and preventing the hydroxylation of proline residues in target proteins. This inhibition can modulate the activity of hypoxia-inducible factors, which play a crucial role in cellular responses to low oxygen levels .
Comparison with Similar Compounds
Spiro[5.5]undecane: Another spirocyclic compound with a larger ring system.
Spiro[4.4]nonane: A smaller spirocyclic compound with a different ring size.
Spiro[4.5]decan-6-ol: A similar compound with the hydroxyl group in a different position.
Uniqueness: Spiro[4Compared to other spirocyclic compounds, spiro[4.5]decan-8-ol offers a balance of stability and reactivity, making it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
spiro[4.5]decan-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9,11H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOPSXHGCJURRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719171 |
Source
|
Record name | Spiro[4.5]decan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266120-78-8 |
Source
|
Record name | Spiro[4.5]decan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[4.5]decan-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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